molecular formula C20H25N7O3S B2823254 4-(N,N-dimethylsulfamoyl)-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide CAS No. 1207022-80-7

4-(N,N-dimethylsulfamoyl)-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

Cat. No. B2823254
CAS RN: 1207022-80-7
M. Wt: 443.53
InChI Key: MUPSLCPEPQRKLF-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a useful research compound. Its molecular formula is C20H25N7O3S and its molecular weight is 443.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Novel Compounds

  • A study by Rahmouni et al. (2016) focused on synthesizing novel pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase agents, showcasing the compound's utility in creating new molecules with potential therapeutic applications (Rahmouni et al., 2016).
  • Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents, demonstrating the compound's versatility in generating diverse therapeutic agents (Abu‐Hashem et al., 2020).

Biological Activity

  • The work by Maheswaran et al. (2012) synthesized a series of compounds including pyridopyrimidin-4-amine for their biological activity, highlighting the compound's role in developing new molecules with antibacterial and in vitro antioxidant activity (Maheswaran et al., 2012).

Synthetic Route Exploration

  • Lis et al. (1990) reported a novel synthetic route to 1,2-dimethyl-5-phenyl-1H-imidazo[4,5-b]pyridin-7-ol, illustrating the compound's application in discovering new synthetic pathways for complex molecules (Lis et al., 1990).

Antimycobacterial Activity

  • Lv et al. (2017) designed and synthesized novel imidazo[1,2-a]pyridine-3-carboxamide derivatives showing significant activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, indicating the compound's potential in developing new antimycobacterial agents (Lv et al., 2017).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O3S/c1-14-24-18(13-19(25-14)27-12-11-21-15(27)2)22-9-10-23-20(28)16-5-7-17(8-6-16)31(29,30)26(3)4/h5-8,11-13H,9-10H2,1-4H3,(H,23,28)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPSLCPEPQRKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

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